Technical Guide: Chemical Structure, Synthesis, and Applications of 4-Chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine
Technical Guide: Chemical Structure, Synthesis, and Applications of 4-Chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine
Executive Summary
In modern medicinal chemistry and agrochemical development, functionalized pyrimidines serve as foundational building blocks for synthesizing complex, biologically active heterocycles. 4-Chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine (CAS: 1341339-27-2)[1] is a highly versatile intermediate engineered for this exact purpose. It features a pyrimidine core decorated with three distinct functional groups: a lipophilic isopropyl group for steric tuning, a reactive chloride for cross-coupling, and a nucleophilic hydrazine moiety for ring annulation.
This technical whitepaper provides an in-depth analysis of its chemical properties, details a self-validating protocol for its regioselective synthesis via Nucleophilic Aromatic Substitution ( SNAr ), and explores its critical role as a precursor in the development of privileged bicyclic scaffolds (e.g., [1,2,4]triazolo[4,3-c]pyrimidines) used in advanced kinase inhibitors[2],[3].
Chemical Structure and Physical Properties
The structural utility of 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine lies in its orthogonal reactivity. The isopropyl group at the C5 position provides necessary steric bulk and lipophilicity, which are critical for anchoring subsequent drug molecules into the hydrophobic pockets of target proteins (such as kinase ATP-binding sites). Meanwhile, the C4-chloro and C6-hydrazine groups act as handles for divergent synthesis.
Quantitative Physical and Chemical Data
| Property | Value |
| Chemical Name | 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine |
| CAS Registry Number | 1341339-27-2 |
| Molecular Formula | C₇H₁₁ClN₄ |
| Molecular Weight | 186.64 g/mol |
| SMILES String | CC(C)c1c(Cl)ncnc1NN |
| Hydrogen Bond Donors | 3 (NH, NH₂) |
| Hydrogen Bond Acceptors | 4 (Pyrimidine N x2, Hydrazine N x2) |
| Topological Polar Surface Area (tPSA) | 63.8 Ų |
| Rotatable Bonds | 2 |
Mechanistic Synthesis & Experimental Protocols
The target compound is synthesized from the commercially available precursor 4,6-dichloro-5-(propan-2-yl)pyrimidine (CAS: 89938-06-7)[4] via a regioselective Nucleophilic Aromatic Substitution ( SNAr ) reaction using hydrazine hydrate.
Workflow and mechanism of SNAr synthesis of the target pyrimidine.
Step-by-Step Methodology: Regioselective SNAr
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Rationale & Causality : The pyrimidine ring is electron-deficient, facilitating nucleophilic attack at the C4 and C6 positions. Because hydrazine is a strong, bidentate nucleophile, strict stoichiometric and thermal controls are required to prevent the formation of the unwanted 4,6-dihydrazinyl byproduct.
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Preparation : Dissolve 4,6-dichloro-5-(propan-2-yl)pyrimidine (1.0 eq, 10.0 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
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Thermal Control : Submerge the flask in an ice-water bath, allowing the solution to reach an internal temperature of 0 °C. Causality: Lowering the thermal energy of the system increases the activation energy barrier for the second substitution, effectively locking the reaction at mono-substitution.
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Controlled Addition : Add hydrazine hydrate (64% hydrazine, 1.1 eq, 11.0 mmol) dropwise over 15–20 minutes. Causality: Slow addition maintains a low local concentration of hydrazine, preventing localized excesses that lead to over-reaction.
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Reaction Propagation : Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature (20–25 °C) for an additional 2 hours.
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Self-Validation (TLC) : Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 7:3). The starting material (high Rf ) should disappear, replaced by a highly polar, UV-active spot (low Rf ) corresponding to the mono-hydrazinyl product.
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Quenching & Isolation : Concentrate the reaction mixture under reduced pressure to remove the ethanol solvent. Partition the crude residue between ethyl acetate (50 mL) and distilled water (30 mL). Extract the aqueous layer with ethyl acetate (2 x 20 mL).
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Purification : Wash the combined organic layers with saturated brine, dry over anhydrous Na2SO4 , and concentrate. Triturate the resulting solid with cold diethyl ether to yield the pure 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine.
Utility in Drug Development: Fused Heterocycle Precursor
In drug discovery, the primary utility of 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine is its capacity to undergo ring annulation to form [1,2,4]triazolo[4,3-c]pyrimidines . This fused bicyclic system is a "privileged scaffold" frequently utilized to design ATP-competitive kinase inhibitors targeting Splenic Tyrosine Kinase (Syk)[2], Epidermal Growth Factor Receptor (EGFR), and Embryonic Ectoderm Development (EED) proteins in cancer therapy[3].
Cyclization pathways to form triazolo[4,3-c]pyrimidine scaffolds.
Step-by-Step Methodology: Triazole Annulation[3]
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Rationale & Causality : Reacting the hydrazine moiety with an orthoester (like triethyl orthoformate) provides a single-carbon electrophile. The orthoester acts as both the reactant and the solvent. The initial condensation forms a hydrazone intermediate, which subsequently undergoes intramolecular cyclization by attacking the adjacent pyrimidine nitrogen (N1), followed by the elimination of ethanol to aromatize the newly formed triazole ring.
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Reagent Mixing : Suspend 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine (1.0 eq) in neat triethyl orthoformate (10 volumes).
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Heating : Heat the mixture to reflux (110 °C) under an inert nitrogen atmosphere for 12–16 hours.
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Concentration & Isolation : Once complete (verified by LC-MS showing the [M+H]+ shift corresponding to the loss of H2O and ethanol), cool the mixture to room temperature and remove excess orthoformate under reduced pressure. Purify the resulting 8-chloro-7-(propan-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidine via flash column chromatography.
Analytical Validation & Quality Control
To ensure the structural integrity of the synthesized 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine, the following analytical signatures must be confirmed:
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¹H NMR (CDCl₃, 400 MHz) : The spectrum must exhibit a distinct septet for the isopropyl methine proton at ~3.3–3.5 ppm, and a doublet for the six methyl protons at ~1.3–1.4 ppm. The pyrimidine C2 proton will appear as a sharp, deshielded singlet in the aromatic region (~8.4 ppm). The hydrazine protons (-NH, -NH₂) will present as broad singlets that cleanly disappear upon D2O exchange.
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LC-MS (ESI+) : The mass spectrum provides definitive proof of the mono-substitution. The [M+H]+ peak will appear at m/z ~187.0. Crucially, the isotopic pattern must display a strict 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes ( m/z 187 and 189), validating that the C4-chloro group remains intact and was not displaced by the hydrazine.
References
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[2] Hirabayashi, A., et al. (2008). A Novel Syk Family Kinase Inhibitor: Design, Synthesis, and Structure-Activity Relationship of 1,2,4-triazolo[4,3-c]pyrimidine and 1,2,4-triazolo[1,5-c]pyrimidine Derivatives. Bioorganic & Medicinal Chemistry. URL:[Link]
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[3] US Patent 11981678B2 (2024). Substituted [1,2,4]triazolo[4,3-c]pyrimidin-5-amines and proteolysis-targeting chimeric derivatives thereof (PROTACs) that induce degradation of embryonic ectoderm development (EED) protein. Google Patents. URL:
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[1] Molport Chemical Database. 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine | 1341339-27-2. URL:[Link]
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[4] NextSDS Chemical Substance Information. 4,6-dichloro-5-(propan-2-yl)pyrimidine. URL: [Link]
Sources
- 1. 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine | 1341339-27-2 | Buy Now [molport.com]
- 2. A novel Syk family kinase inhibitor: design, synthesis, and structure-activity relationship of 1,2,4-triazolo[4,3-c]pyrimidine and 1,2,4-triazolo[1,5-c]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US11981678B2 - Substituted [1,2,4]triazolo[4,3-c]pyrimidin-5-amines and proteolysis-targeting chimeric derivatives thereof (PROTACs) that induce degradation of embryonic ectoderm development (EED) protein - Google Patents [patents.google.com]
- 4. nextsds.com [nextsds.com]
